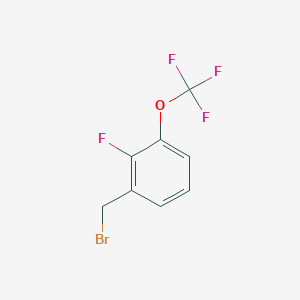

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRETLTIMECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672901 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-59-0 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene, a highly functionalized aromatic building block. This compound holds significant potential for applications in medicinal chemistry and materials science, owing to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents, combined with the reactive bromomethyl handle for further derivatization. This document details a plausible two-part synthetic approach, beginning with the construction of the key intermediate, 2-fluoro-3-(trifluoromethoxy)toluene, followed by a detailed, field-proven protocol for benzylic bromination. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety considerations.

Introduction and Strategic Overview

The synthesis of complex fluorinated organic molecules is a cornerstone of modern pharmaceutical and agrochemical development. The incorporation of fluorine, a trifluoromethyl (-CF₃) group, or a trifluoromethoxy (-OCF₃) group can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity. 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1159512-59-0) is a prime example of a valuable scaffold, integrating three distinct functionalities:

-

A Fluoro Group: Modulates electronic properties and can participate in hydrogen bonding.

-

A Trifluoromethoxy Group: A powerful lipophilic electron-withdrawing group that enhances metabolic stability.

-

A Bromomethyl Group: A highly reactive benzylic halide, ideal for introducing the aromatic core into larger molecules via nucleophilic substitution reactions.

This guide presents a logical and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify a key toluene precursor, followed by a detailed examination of its synthesis and subsequent transformation to the target molecule.

Physicochemical Properties of the Target Compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| CAS Number | 1159512-59-0 | [1] |

| Molecular Formula | C₈H₅BrF₄O | [1] |

| Molecular Weight | 273.02 g/mol | [1] |

| Appearance | Solid (typical for similar compounds) | [1] |

| Hazard Classifications | Acute Toxicity (Oral, Category 3) | [1] |

| Hazard Statements | H301 (Toxic if swallowed) | [1] |

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the late-stage introduction of the reactive bromomethyl group. This is best achieved via the benzylic bromination of the corresponding toluene derivative. This strategy avoids carrying the reactive benzyl bromide functionality through multiple synthetic steps.

Caption: Retrosynthetic pathway for the target compound.

Part I: Proposed Synthesis of the Key Precursor: 2-Fluoro-3-(trifluoromethoxy)toluene

The direct synthesis of 2-fluoro-3-(trifluoromethoxy)toluene is not widely documented. Therefore, a plausible multi-step synthesis is proposed based on well-established organic transformations, starting from a commercially available precursor. The critical step in this sequence is the conversion of a phenol to a trifluoromethoxy ether, a non-trivial transformation requiring specialized reagents.

Proposed Synthetic Scheme:

-

Nitration: 2-Fluorotoluene undergoes nitration to introduce a nitro group, primarily at the 3-position due to the directing effects of the existing substituents.

-

Reduction: The resulting 2-fluoro-3-nitrotoluene is reduced to 2-fluoro-3-aminotoluene.

-

Diazotization & Hydrolysis: The amino group is converted into a phenol via a diazonium salt intermediate.

-

Trifluoromethoxylation: The key step where the hydroxyl group of 2-fluoro-3-hydroxytoluene is converted to the target trifluoromethoxy group.

Discussion of Key Transformations:

-

Nitration of 2-Fluorotoluene: This reaction is typically performed using a mixture of sulfuric and nitric acid. While multiple isomers can form, the ortho-para directing methyl group and the meta-directing fluoro group will favor substitution at positions 3 and 5.[2] Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 2-fluoro-3-nitrotoluene isomer.

-

Reduction of the Nitro Group: Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or using metals in acidic media (e.g., SnCl₂/HCl), can be employed to efficiently convert the nitro group to an amine.

-

Formation of the Phenol: The conversion of the arylamine to a phenol is a classic transformation involving diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, followed by warming the solution to decompose the diazonium salt in the presence of water.

-

Trifluoromethoxylation of Phenol: This is the most challenging step. Modern methods have moved away from hazardous reagents like phosgene. A common and effective approach involves the use of electrophilic trifluoromethylating reagents. One such method is the reaction of the phenol with CF₃I and a copper catalyst, or using reagents like the Togni reagent in the presence of a base. This transformation is crucial for installing the desired -OCF₃ group.

Part II: Benzylic Bromination to Yield 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

This final step utilizes a free-radical halogenation reaction, a reliable method for the bromination of the benzylic position of toluene and its derivatives. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice.[3][4]

Mechanism: Free-Radical Chain Reaction

The reaction proceeds via a classic free-radical chain mechanism, activated by light (photochemical activation) or a radical initiator. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution, favoring the desired benzylic substitution pathway.[5]

Sources

An In-Depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene: A Versatile Fluorinated Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulation of pKa, offer a powerful toolkit for fine-tuning the characteristics of bioactive molecules.[3] This guide focuses on a particularly intriguing building block, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene , a trifunctionalized aromatic scaffold poised for a significant role in the synthesis of novel chemical entities.

This molecule combines three key features on a benzene ring: a reactive bromomethyl group, an electron-withdrawing fluoro group, and a highly lipophilic trifluoromethoxy group. This distinct substitution pattern offers a unique combination of steric and electronic properties, making it a valuable intermediate for researchers seeking to introduce this specific fluorinated motif into complex molecular architectures. This guide will provide a comprehensive overview of its physicochemical properties, a plausible synthetic pathway with detailed protocols, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is not widely available in the public domain, we can compile its known properties and provide estimations for others based on closely related analogs.

| Property | Value/Information | Source/Notes |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | --- |

| Synonyms | 2-Fluoro-3-(trifluoromethoxy)benzyl bromide | [4] |

| CAS Number | 1159512-59-0 | [5] |

| Molecular Formula | C₈H₅BrF₄O | [6] |

| Molecular Weight | 273.02 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | Data not available | Likely a low-melting solid, by analogy to related compounds. |

| Boiling Point | Estimated: ~180-200 °C at 760 mmHg | Estimated based on the boiling point of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (168-169 °C).[7] |

| Density | Estimated: ~1.7 g/mL at 25 °C | Estimated based on the density of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.690 g/mL).[7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | Inferred from the nonpolar nature of the molecule. |

Synthesis of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene: A Plausible Two-Step Approach

A logical and efficient synthetic route to 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene involves a two-step sequence starting from a commercially available aniline derivative. This pathway leverages a Sandmeyer-type reaction followed by a well-established benzylic bromination.

Caption: Synthetic workflow for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethoxy)toluene via a Sandmeyer-type Reaction

The initial step involves the conversion of the amino group of 2-fluoro-3-(trifluoromethoxy)aniline to a methyl group. While a classic Sandmeyer reaction introduces halogens or cyano groups, modifications of this powerful transformation can be employed to install a methyl group, often through a radical mechanism. A plausible approach would be a reductive methylation of the corresponding diazonium salt.

Experimental Protocol: Synthesis of 2-Fluoro-3-(trifluoromethoxy)toluene

-

Diazotization:

-

To a stirred solution of 2-fluoro-3-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile and water) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Reductive Methylation:

-

In a separate flask, prepare a solution of a suitable reducing agent and a methyl source. A possible system could involve the use of a radical initiator and a methyl radical precursor.

-

Slowly add the cold diazonium salt solution to the methylation mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-3-(trifluoromethoxy)toluene.

-

Step 2: Benzylic Bromination of 2-Fluoro-3-(trifluoromethoxy)toluene

The final step is the selective bromination of the benzylic methyl group. This is a classic free-radical halogenation, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[8][9]

Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

-

Reaction Setup:

-

To a solution of 2-fluoro-3-(trifluoromethoxy)toluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or (trifluoromethyl)benzene, add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[9]

-

-

Reaction Execution:

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene, which can be further purified by vacuum distillation or crystallization if necessary.

-

Chemical Reactivity: A Versatile Electrophile

The primary site of reactivity in 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2).

Caption: General reactivity of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

The electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethoxy groups is expected to have a nuanced effect on the reactivity of the benzylic bromide. While these groups activate the aromatic ring towards nucleophilic aromatic substitution (which is not the primary reaction pathway for the bromomethyl group), they can influence the electrophilicity of the benzylic carbon. The inductive electron withdrawal will likely enhance the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including:

-

Ethers: Reaction with alkoxides or phenoxides.

-

Amines: Reaction with primary or secondary amines.

-

Thioethers: Reaction with thiolates.

-

Esters: Reaction with carboxylates.

-

Nitriles: Reaction with cyanide salts.

Spectral Analysis: A Predictive Look

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the benzylic protons and the aromatic protons.

-

Benzylic Protons (-CH₂Br): A singlet around 4.5-4.8 ppm. This region is characteristic of benzylic protons adjacent to a bromine atom.

-

Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.6 ppm), each integrating to one proton. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show eight distinct signals.

-

Benzylic Carbon (-CH₂Br): A signal around 30-35 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to fluorine will exhibit large C-F coupling constants. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[10]

-

Trifluoromethoxy Carbon (-OCF₃): A quartet around 120-125 ppm with a large C-F coupling constant.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR will be crucial for confirming the identity of the compound.

-

Aromatic Fluorine: A multiplet in the typical range for aromatic fluorine atoms (around -110 to -140 ppm), showing coupling to the adjacent aromatic protons.

-

Trifluoromethoxy Group (-OCF₃): A singlet around -58 to -60 ppm.[11]

Mass Spectrometry Fragmentation

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Key fragmentation pathways would likely involve:

-

Loss of Br•: Formation of the stable benzylic carbocation [M-Br]⁺.

-

Loss of •CH₂Br: Formation of the fluorinated aromatic cation.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene makes it a highly attractive building block for medicinal chemists.[2] The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties and increased lipophilicity.[3]

The strategic placement of the substituents offers several potential advantages in drug design:

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to an increased in vivo half-life of a drug candidate.

-

Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[3]

-

Fine-tuning of Acidity/Basicity: The strong electron-withdrawing nature of both the fluoro and trifluoromethoxy groups can significantly lower the pKa of nearby basic functional groups, which can be used to optimize the ionization state of a drug at physiological pH.[1]

-

Conformational Control: The presence of the ortho-fluoro group can influence the preferred conformation of the molecule through steric and electronic interactions, potentially leading to a better fit in a target's binding pocket.

Conclusion

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is a specialized yet highly valuable building block for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive handle (the bromomethyl group) and two distinct fluorine-containing moieties (fluoro and trifluoromethoxy) provides a powerful tool for medicinal chemists and materials scientists. The predictable reactivity of the benzylic bromide allows for its incorporation into a wide variety of molecular scaffolds, while the electronic and steric properties of the fluorinated substituents offer a means to fine-tune the physicochemical and pharmacological properties of the final compounds. As the demand for sophisticated fluorinated molecules continues to grow, the importance of such well-defined building blocks in accelerating discovery research is undeniable.

References

-

PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]

-

ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of the American Chemical Society. Copper-Promoted Sandmeyer Trifluoromethylation Reaction. [Link]

-

PubMed Central. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Angewandte Chemie International Edition. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

PubChem. 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. [Link]

-

Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry. [Link]

-

PubMed Central. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Chem-Impex. 2-(Trifluoromethoxy)aniline. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

- Google Patents.

-

PROSPRE - 1H NMR Predictor. PROSPRE - 1 H NMR Predictor. [Link]

-

19Flourine NMR. 19Flourine NMR. [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemcasts. 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Properties vs Pressure. [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

- Google Patents.

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Ming-Yu Ngai. Novel Strategies and Reagents for Introduction of Fluorinated Groups. [Link]

-

SciEngine. Supporting information. [Link]

-

ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

-

13C NMR Spectroscopy. 4. 13C NMR Spectroscopy. [Link]

- Google Patents. Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no .... [Link]

-

Semantic Scholar. Benzylic Bromination of Toluene Derivatives with Boron Tribromide. [Link]

-

SpectraBase. 2-Fluoro-3-(trifluoromethyl)benzyl bromide - Optional[ATR-IR] - Spectrum. [Link]

-

J-GLOBAL. BENZYLIC BROMINATION OF TOLUENE DERIVATIVES WITH BORON TRIBROMIDE | Article Information. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene, a fluorinated aromatic building block of significant interest in contemporary drug discovery and development. The unique trifecta of a reactive bromomethyl group, a strategically positioned fluorine atom, and an electron-withdrawing trifluoromethoxy moiety endows this molecule with a desirable profile for the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, plausible synthetic routes, and its strategic applications in medicinal chemistry, underpinned by an understanding of the pivotal role of its constituent functional groups. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene emerges as a particularly valuable synthon, offering a confluence of functionalities that are highly sought after in the construction of complex molecular architectures.

The presence of the trifluoromethoxy (-OCF₃) group, in particular, is a powerful tool for enhancing drug-like properties.[2] It is strongly electron-withdrawing and one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to permeate biological membranes.[2] This guide will explore the nuances of this specific building block, providing a rationale for its use and practical insights for its application.

Physicochemical Properties and Characterization

Precise knowledge of a compound's physicochemical properties is paramount for its effective use in synthesis and for understanding its potential behavior in biological systems.

| Property | Data | Source |

| CAS Number | 12026474 (MDL Number) | Sigma-Aldrich |

| Molecular Formula | C₈H₅BrF₄O | [3] |

| Molecular Weight | 273.02 g/mol | [3] |

| Appearance | Solid (form) | [3] |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from similar compounds |

Note: Comprehensive experimental data for this specific isomer is not widely published. The information provided is based on available data from suppliers and inferences from structurally related compounds.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene via radical bromination of 2-fluoro-3-(trifluoromethoxy)toluene.

Materials:

-

2-Fluoro-3-(trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-(trifluoromethoxy)toluene (1.0 eq) and carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination.

-

Radical Initiator (AIBN/BPO): These initiators decompose upon heating to generate free radicals, which are necessary to initiate the radical chain reaction.

-

Non-polar Solvent (CCl₄): Non-polar solvents are ideal for radical reactions and help to solubilize the reactants.

-

Aqueous Work-up: The washing steps are crucial to remove any unreacted NBS, succinimide, and acidic byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene lies in its utility as a versatile building block for introducing the 2-fluoro-3-(trifluoromethoxy)benzyl moiety into a wide range of molecular scaffolds. The bromomethyl group is a highly reactive electrophilic handle, readily participating in nucleophilic substitution reactions.

Key Reactions and Transformations:

-

Alkylation of Nucleophiles: The compound can be used to alkylate a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile synthesis of ethers, thioethers, substituted amines, and carbon-carbon bond formation.

-

Synthesis of Heterocycles: The reactive nature of the benzyl bromide can be exploited in the construction of heterocyclic ring systems, which are prevalent in many drug classes.

The Role of the Trifluoromethoxy Group in Drug Design:

The trifluoromethoxy (-OCF₃) group is often considered a "lipophilic electron-withdrawing group." Its inclusion in a drug candidate can confer several advantages:

-

Enhanced Lipophilicity: The high lipophilicity of the -OCF₃ group can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[4] This can lead to a longer half-life and improved pharmacokinetic profile.

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions.[2]

-

Improved Binding Affinity: The unique electronic and steric properties of the -OCF₃ group can lead to more favorable interactions within the binding pocket of a biological target.

The strategic placement of the fluorine atom at the 2-position further modulates the electronic properties of the aromatic ring and can influence the conformation of the molecule, providing another layer of control for fine-tuning biological activity.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions must be observed when handling 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

-

Hazard Classification: Based on data for structurally similar compounds, it is likely to be classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene represents a sophisticated and highly valuable building block for the modern medicinal chemist. Its unique combination of a reactive handle and two distinct fluorine-containing moieties provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and the strategic advantages conferred by its functional groups will undoubtedly facilitate the discovery and development of the next generation of therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025). BenchChem.

- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene. Sigma-Aldrich.

- Exploring 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties and Applications. (n.d.). Autech Industry Co., Limited.

- 1-(Bromomethyl)-3-(trifluoromethyl)benzene. (n.d.). Chemsrc.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI.

- 1-(Bromomethyl)-3-(trifluoromethyl)benzene. (n.d.). PubChem.

- 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene. (2022). CymitQuimica.

- SAFETY DATA SHEET: 1-(Bromomethyl)-3-(trifluoromethoxy)benzene. (2023). Fisher Scientific.

- Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central.

- Method for preparing substituted benzyl bromides. (1998).

- 1-Bromo-2-(trifluoromethoxy)benzene 97. (n.d.). Sigma-Aldrich.

- The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.

- Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. (2025). BenchChem.

- Product Class 6: Benzylic Fluorides. (n.d.). Science of Synthesis.

- Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activ

- Benzene, 1-bromo-2-(trifluoromethyl)-. (n.d.). PubChem.

- SAFETY D

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. (2007).

- Cu-Mediated Trifluoromethylation of Benzyl Bromides. (2011). Synfacts.

- Safety D

- Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide. (2025). BenchChem.

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. (2007).

- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. (n.d.). Beilstein Journals.

- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl

- Current and emerging applications of fluorine in medicinal chemistry. (2017).

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- 1-Bromo-3-(Trifluoromethoxy)benzene. (n.d.). Fluorochem.

Sources

A Multi-faceted Spectroscopic Approach to the Structure Elucidation of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific integrity and progress. The precise arrangement of atoms within a molecule dictates its reactivity, physical properties, and biological activity. This technical guide provides an in-depth, experience-driven framework for the structural elucidation of the novel compound, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene. This guide eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structural confirmation. Every analytical step is chosen and justified based on the unique structural features of the target molecule. While experimental spectra for this specific compound are not publicly available, this guide will leverage extensive data from structurally analogous compounds to predict and interpret the expected spectroscopic signatures.

Strategic Overview: A Symphony of Spectroscopies

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Caption: A typical workflow for the comprehensive spectroscopic analysis of 1-(bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule and probing the electronic environment of specific nuclei. For our target compound, we will utilize ¹H, ¹³C, and ¹⁹F NMR to piece together the intricate connectivity of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.6 | Multiplet | 3H | Aromatic Protons (H-4, H-5, H-6) |

| ~ 4.5 | Singlet | 2H | Bromomethyl Protons (-CH₂Br) |

Causality behind Predictions:

-

Aromatic Protons: The electron-withdrawing effects of the fluorine and trifluoromethoxy groups will deshield the aromatic protons, causing them to resonate downfield in the range of 7.3-7.6 ppm. The complex splitting pattern (multiplet) will arise from proton-proton and proton-fluorine couplings.

-

Bromomethyl Protons: The methylene protons adjacent to the electronegative bromine atom will be deshielded and are expected to appear as a singlet around 4.5 ppm, assuming no significant coupling to the aromatic protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (doublet) | C-F |

| ~ 140 - 150 (quartet) | C-OCF₃ |

| ~ 120 - 135 | Aromatic Carbons |

| ~ 120 (quartet, J ≈ 260 Hz) | -OCF₃ |

| ~ 30 | -CH₂Br |

Causality behind Predictions:

-

C-F: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling.

-

C-OCF₃: The carbon bonded to the trifluoromethoxy group will also be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

-OCF₃: The carbon of the trifluoromethoxy group will exhibit a characteristic quartet with a large coupling constant (¹JCF ≈ 260 Hz).

-

-CH₂Br: The carbon of the bromomethyl group will be shielded relative to the aromatic carbons and is expected to appear around 30 ppm.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive to the local electronic environment and provides invaluable information about the fluorine-containing functional groups.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | Singlet | -OCF₃ |

| ~ -130 to -140 | Multiplet | Ar-F |

Causality behind Predictions:

-

-OCF₃: The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet in the range of -58 to -60 ppm, a characteristic region for this functional group.[3]

-

Ar-F: The single fluorine atom attached to the aromatic ring will resonate at a significantly different chemical shift, typically between -130 and -140 ppm. It will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

The following diagram illustrates the key NMR correlations for the structure elucidation of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Caption: Key predicted NMR correlations for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For our target molecule, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum

| m/z Value | Interpretation |

| 272/274 | Molecular Ion (M⁺) peak with a characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 193 | Loss of Bromine ([M-Br]⁺). |

| 165 | Loss of Bromine and Carbon Monoxide ([M-Br-CO]⁺). |

| 69 | Trifluoromethyl cation ([CF₃]⁺). |

Causality behind Predictions:

-

Molecular Ion Peak: The presence of a bromine atom will result in a pair of molecular ion peaks of nearly equal intensity, separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[4] This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: The most likely fragmentation pathway will involve the loss of the bromine atom to form a stable benzylic carbocation. Further fragmentation may involve the loss of carbon monoxide from the trifluoromethoxy group. The observation of a peak at m/z 69 would be a strong indicator of the trifluoromethyl group.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-F and C-O stretch | C-F and -OCF₃ |

| 700 - 600 | C-Br stretch | Bromomethyl |

Causality behind Predictions:

-

Aromatic C-H and C=C Vibrations: The presence of the benzene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F and C-O Vibrations: The C-F bonds of the fluorine and trifluoromethoxy groups, as well as the C-O bond, will produce strong absorption bands in the fingerprint region between 1250 and 1000 cm⁻¹.

-

C-Br Vibration: The C-Br stretching vibration of the bromomethyl group is expected to appear in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument operating at 100 MHz. Utilize proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum on the same instrument, typically at a frequency of 376 MHz. Use a sealed capillary containing trifluorotoluene as an external reference. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 64 scans.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to ensure good separation and peak shape.

-

MS Acquisition: Operate the mass spectrometer in full scan mode over a mass range of m/z 40-400. Set the electron energy to 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is expected to be a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two potassium bromide (KBr) plates.

-

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Confident Structural Assignment

By integrating the predicted data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, a confident structural assignment for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene can be achieved. The NMR data will provide the detailed connectivity of the carbon and hydrogen framework, including the relative positions of the substituents on the benzene ring. The mass spectrum will confirm the molecular weight and the presence of a bromine atom, while the fragmentation pattern will support the proposed structure. The IR spectrum will provide corroborating evidence for the presence of the key functional groups. This multi-technique, self-validating approach ensures the scientific rigor required for the unambiguous elucidation of this complex molecule.

References

-

PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

- Supporting Information for publications on related compounds.

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

- Royal Society of Chemistry.

- SciEngine.

-

PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]

-

PubChemLite. 1-(bromomethyl)-3-(trifluoromethoxy)benzene. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

Sources

The Trifluoromethoxy Group: A Double-Edged Sword in Benzyl Bromide Reactivity

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

The trifluoromethoxy (-OCF3) group is a fascinating and increasingly important substituent in medicinal and materials chemistry. Its unique electronic properties, stemming from a blend of strong inductive withdrawal and weak resonance donation, profoundly influence the reactivity of adjacent functional groups. This guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the reactivity of benzyl bromide, a crucial synthon in organic synthesis. We will explore the mechanistic dichotomy of its influence on nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and visual schematics to offer a comprehensive resource for scientists navigating the complexities of this powerful functional group.

Introduction: The Enigmatic Electronics of the Trifluoromethoxy Group

The substitution of a trifluoromethoxy (-OCF3) group onto an aromatic ring introduces a complex interplay of electronic effects that are distinct from its more common methoxy (-OCH3) counterpart.[1] While the oxygen atom's lone pairs can theoretically donate electron density to the aromatic π-system via resonance (+R effect), the intense electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I effect) that significantly modulates this donation.[1][2] This duality is the cornerstone of the -OCF3 group's influence on molecular properties and reactivity.

In the context of electrophilic aromatic substitution, the -OCF3 group is generally considered deactivating, slowing the reaction rate compared to unsubstituted benzene.[1] This is a direct consequence of the dominant inductive withdrawal, which reduces the electron density of the aromatic ring.[1][3] However, it still directs incoming electrophiles to the ortho and para positions, a hallmark of its underlying resonance donation.[3]

This guide will focus on a different, yet equally critical, aspect of the -OCF3 group's influence: its effect on the reactivity of a benzylic leaving group, specifically in benzyl bromide. Understanding this is paramount for designing synthetic routes and for predicting the stability and reactivity of drug candidates and functional materials.

The -OCF3 Group's Impact on Nucleophilic Substitution at the Benzylic Position

Nucleophilic substitution reactions at the benzylic carbon of benzyl bromide can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, and the bimolecular SN2 pathway, which proceeds through a concerted transition state. The electronic nature of the substituent on the aromatic ring plays a pivotal role in determining which pathway is favored and at what rate the reaction proceeds.

Destabilization of the Benzylic Carbocation: The SN1 Perspective

The rate-determining step in an SN1 reaction is the formation of a carbocation. For benzyl bromide, this is the benzylic carbocation. Electron-donating groups on the aromatic ring stabilize this positively charged intermediate through resonance and/or induction, thereby accelerating the SN1 reaction. Conversely, electron-withdrawing groups destabilize the carbocation, retarding the SN1 pathway.

The trifluoromethoxy group, with its potent -I effect, acts as a strong electron-withdrawing group in this context.[2] This effect significantly destabilizes the adjacent benzylic carbocation, making its formation energetically unfavorable. Consequently, trifluoromethoxy-substituted benzyl bromides are significantly less reactive towards SN1 reactions compared to unsubstituted or electron-donating group-substituted benzyl bromides.[4]

Enhancement of Electrophilicity: The SN2 Perspective

In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. The reaction rate is sensitive to the electrophilicity of the carbon atom being attacked. Electron-withdrawing groups increase the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles and thus accelerating the SN2 reaction.

The strong inductive effect of the trifluoromethoxy group enhances the electrophilicity of the benzylic carbon in trifluoromethoxy-substituted benzyl bromides.[5] This makes them more susceptible to attack by nucleophiles in a concerted SN2 fashion.[6] Therefore, in cases where the SN1 pathway is suppressed, the SN2 pathway can be a viable, and even favored, reaction channel.

Quantitative Analysis: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ).[7] These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[7][8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σm | σp |

| -OCH₃ | 0.12 | -0.27 |

| -H | 0.00 | 0.00 |

| -OCF₃ | 0.38 | 0.35 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

Data compiled from various sources.

The positive σ values for the trifluoromethoxy group in both the meta and para positions confirm its electron-withdrawing character. Notably, the σp value for -OCF3 is significantly more positive than that of -OCH3, highlighting the profound impact of the fluorine atoms. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant of a reaction (k) to the rate constant of the unsubstituted compound (k₀) through the reaction constant (ρ) and the substituent constant (σ).[7] For SN1 reactions of benzyl derivatives, ρ is typically large and negative, indicating that electron-donating groups (negative σ) accelerate the reaction. Conversely, for SN2 reactions, ρ is generally small and positive, suggesting that electron-withdrawing groups (positive σ) have a modest accelerating effect.

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)benzyl Bromide

This protocol outlines a common two-step synthesis of 4-(trifluoromethoxy)benzyl bromide from the corresponding aldehyde.

Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl Alcohol [9]

-

To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol at 0°C, add a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous ethanol dropwise.[9]

-

Stir the mixture at 0°C for 30 minutes.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.[9]

-

Quench the reaction by adding water.[9]

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).[9]

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[9]

-

Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel column chromatography.[9]

Step 2: Bromination of 4-(Trifluoromethoxy)benzyl Alcohol [9][10]

-

Dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in diethyl ether or dichloromethane at 0°C.[9][10]

-

Slowly add phosphorus tribromide (PBr₃, approximately 0.4-0.5 equivalents) dropwise to the stirred solution.[9]

-

Stir the reaction mixture for 30 minutes to 3 hours, monitoring by TLC.[9][10]

-

Once the reaction is complete, carefully pour the mixture into an ice-water mixture and stir for 1-2 hours.[9]

-

Extract the aqueous phase with ether.[9]

-

Combine the organic layers and wash sequentially with sodium bicarbonate solution, water, and brine.[9][10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.[9]

Kinetic Study: Solvolysis of Substituted Benzyl Bromides

The rate of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, can be monitored to compare the reactivity of different substituted benzyl bromides.

Materials:

-

Substituted benzyl bromides (e.g., 4-methoxybenzyl bromide, benzyl bromide, 4-(trifluoromethoxy)benzyl bromide)

-

Conductivity meter or pH meter[12]

-

Constant temperature water bath[13]

-

Stock solutions of each benzyl bromide in a suitable solvent (e.g., acetone)[13]

Procedure:

-

Equilibrate the 80% ethanol-water solvent mixture to the desired reaction temperature (e.g., 25°C) in the water bath.[11]

-

Place a known volume of the equilibrated solvent into a reaction vessel equipped with the conductivity probe or pH electrode.[12]

-

Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the solvent and start the timer simultaneously.[13] The reaction produces HBr, which can be monitored by the change in conductivity or pH.

-

Record the conductivity or pH at regular time intervals until the reaction is complete (i.e., the reading stabilizes).

-

The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity/H+ concentration and Ct is the conductivity/H+ concentration at time t. The slope of this line will be -k.

-

Repeat the experiment for each substituted benzyl bromide under identical conditions.

Conclusion

The trifluoromethoxy group exerts a dual electronic influence on the reactivity of benzyl bromide. Its strong inductive electron-withdrawing effect deactivates the molecule towards SN1 reactions by destabilizing the incipient benzylic carbocation. Conversely, this same effect enhances the electrophilicity of the benzylic carbon, making it more susceptible to SN2 attack. This mechanistic dichotomy is crucial for synthetic chemists to consider when designing reaction pathways involving trifluoromethoxy-substituted benzyl bromides. For drug development professionals, this understanding aids in predicting the metabolic stability and potential interactions of molecules containing this increasingly prevalent functional group.[14][15] By leveraging the principles and protocols outlined in this guide, researchers can better harness the unique properties of the trifluoromethoxy group to advance their scientific endeavors.

References

-

Ngai, M.-H., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

-

Vrsaljko, D., & Kovacevic, D. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta, 94(3), 185-194. [Link]

-

Ferreira, L. F., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8206. [Link]

-

Vrsaljko, D., & Kovacevic, D. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

Schlosser, M., et al. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 45(32), 5432-5436. [Link]

-

Ananthakrishna Nadig, D. S., et al. (2018). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Journal of Chemistry, 2018, 1-8. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Li, C., et al. (2020). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 22(13), 5143-5148. [Link]

-

Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 75(15), 5087-5101. [Link]

-

Zhang, X., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21473-21479. [Link]

-

Zhu, Z., et al. (2021). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. European Journal of Organic Chemistry, 2021(29), 4153-4157. [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional.... ResearchGate. [Link]

-

University of California, Irvine. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. UCI. [Link]

-

Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. [Link]

-

Organic Chemistry. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Joseph, J., & Basheer, M. K. (2007). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 19(6), 4461-4466. [Link]

-

Kim, M., et al. (2022). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 12(28), 18033-18037. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Page loading... [guidechem.com]

- 10. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 11. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. amherst.edu [amherst.edu]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 15. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

The Trifluoromethoxy (-OCF₃) Moiety in Benzyl Bromides: A Gateway to Advanced Bioactive Molecules and Materials

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Halogenation - The Unique Physicochemical Impact of the Trifluoromethoxy Group

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF₃) group stands out as a uniquely powerful substituent. When appended to a reactive scaffold such as benzyl bromide, it creates a building block of immense potential for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of trifluoromethoxy-substituted benzyl bromides, offering both foundational knowledge and actionable protocols for the research scientist.

The trifluoromethoxy group is often considered a "super-halogen" due to its distinct electronic and steric characteristics.[2] Unlike a simple methoxy group, which is metabolically labile, the -OCF₃ group is exceptionally stable to oxidative metabolism, a property conferred by the strength of the carbon-fluorine bonds.[3][4] This enhanced metabolic stability is a critical advantage in drug design, often leading to improved pharmacokinetic profiles and longer in-vivo half-lives.[5]

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a high Hansch lipophilicity parameter (π ≈ +1.04).[2] This significantly enhances a molecule's ability to permeate biological membranes, which can lead to improved absorption and bioavailability.[2][3] Electronically, it is strongly electron-withdrawing, which can modulate the pKa of nearby functionalities and influence interactions with biological targets.[2] The strategic placement of a trifluoromethoxy group on a benzyl bromide core, therefore, provides a versatile handle for creating derivatives with enhanced biological activity and optimized physicochemical properties.

Synthesis of Trifluoromethoxy-Substituted Benzyl Bromides: Key Methodologies

The preparation of trifluoromethoxy-substituted benzyl bromides typically proceeds through one of two primary pathways: benzylic bromination of the corresponding trifluoromethoxy-substituted toluene or conversion of a trifluoromethoxy-substituted benzyl alcohol.

Benzylic Bromination of Trifluoromethoxy-Substituted Toluenes

This method involves a free-radical bromination of the methyl group on the trifluoromethoxy-substituted toluene. The electron-withdrawing nature of the trifluoromethoxy group can influence the reaction conditions required compared to electron-rich toluenes. A common and effective method utilizes N-Bromosuccinimide (NBS) with a radical initiator.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl bromide via Benzylic Bromination

Objective: To synthesize 4-(trifluoromethoxy)benzyl bromide from 4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

4-(Trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or (Trifluoromethyl)benzene[6]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or (trifluoromethyl)benzene.

-

Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like AIBN.

-

Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/DCM gradient to afford the pure 4-(trifluoromethoxy)benzyl bromide.

Bromination of Trifluoromethoxy-Substituted Benzyl Alcohols

An alternative and widely used route involves the conversion of the corresponding benzyl alcohol to the bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[7] This method is particularly useful when the benzyl alcohol is more readily available than the corresponding toluene.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl bromide from (4-(Trifluoromethoxy)phenyl)methanol

Objective: To synthesize 4-(trifluoromethoxy)benzyl bromide from (4-(trifluoromethoxy)phenyl)methanol using phosphorus tribromide (PBr₃).

Materials:

-

(4-(Trifluoromethoxy)phenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (4-(trifluoromethoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0-10 °C in an ice bath.[8]

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, a slight excess is sometimes used) dropwise to the cooled solution while stirring.[8]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 3 hours.[8] Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.[8] Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzyl bromide, which can be further purified by distillation or chromatography if necessary.

Visualization of Synthetic Pathways

Caption: Key synthetic routes to 4-(trifluoromethoxy)benzyl bromide.

Applications in Drug Discovery and Agrochemicals

The utility of trifluoromethoxy-substituted benzyl bromides stems from their role as versatile intermediates for introducing the trifluoromethoxybenzyl moiety into a wide range of molecular scaffolds. This has led to their application in the development of both pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, these building blocks are instrumental in the synthesis of compounds with diverse therapeutic activities.[9] The trifluoromethoxy group can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[5][10]

-

Antitubercular Agents: A notable application is in the synthesis of the bioreductive drug Pretomanid (PA-824), which is a promising treatment for multidrug-resistant tuberculosis.[8][11] 4-(Trifluoromethoxy)benzyl bromide is a key raw material for introducing the side chain that is crucial for the drug's activity.[11]

-

Anti-allergic and Anti-inflammatory Agents: These benzyl bromides are also used to synthesize tetrahydronaphthalenols with anti-allergic properties.[8] The lipophilic nature of the trifluoromethoxy group can facilitate penetration into target tissues and cells.

-

Kinase Inhibitors: In the field of oncology, the trifluoromethyl and trifluoromethoxy groups are frequently incorporated into kinase inhibitors to improve their potency and pharmacokinetic properties.[12] Trifluoromethoxy-substituted benzyl bromides serve as valuable precursors for these complex molecules.

Caption: Applications in medicinal chemistry.

Agrochemicals

The beneficial properties of the trifluoromethoxy group also translate to the agrochemical sector. Its incorporation can lead to more potent and selective herbicides, insecticides, and fungicides with improved environmental profiles.[13]

-

Insecticides: 4-(Trifluoromethoxy)benzyl bromide is a precursor for the synthesis of insecticides like Flufenerim, which has shown good activity against various pests.[11]

-

Fungicides and Herbicides: The trifluoromethoxy group can enhance the biological activity and metabolic stability of fungicides and herbicides, leading to more effective crop protection agents.[14]

Reactivity and Mechanistic Considerations

Trifluoromethoxy-substituted benzyl bromides are reactive electrophiles that readily participate in nucleophilic substitution reactions. The primary reaction pathway is typically an Sₙ2 mechanism, where a nucleophile attacks the benzylic carbon, displacing the bromide leaving group. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the benzylic position.

| Property | Influence of the -OCF₃ Group | Impact on Reactivity |

| Metabolic Stability | High due to strong C-F bonds[3] | Increased in vivo half-life of derivatives |

| Lipophilicity | High (π ≈ +1.04)[2] | Enhanced membrane permeability |

| Electronic Effect | Strongly electron-withdrawing[2] | Can influence reaction rates and pKa of derivatives |

Conclusion and Future Perspectives

Trifluoromethoxy-substituted benzyl bromides are more than just simple alkylating agents; they are enabling building blocks that provide a direct route to incorporating a functional group with a profound impact on molecular properties. Their use in drug discovery has already contributed to the development of important new therapies, and their potential in agrochemicals and materials science continues to expand. As our understanding of the unique properties of the trifluoromethoxy group grows, so too will the innovative applications of these versatile synthetic intermediates. For researchers aiming to enhance the metabolic stability, bioavailability, and potency of their target molecules, trifluoromethoxy-substituted benzyl bromides represent a critical and highly effective tool in their synthetic arsenal.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025). Available from: [Link].

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of 2-(Trifluoromethyl)benzyl Bromide in Agrochemical Synthesis. Available from: [Link].

-

ResearchGate. Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole | Request PDF. Available from: [Link].

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

PubMed Central. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Available from: [Link].

-

ResearchGate. (PDF) Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Available from: [Link].

-

The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis. Available from: [Link].

-